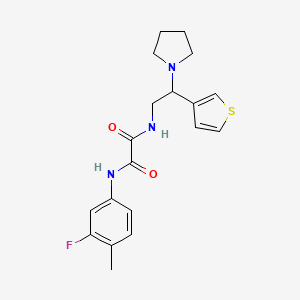

N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide represents a compound with potential significance in various fields of chemistry and materials science due to its unique structure. The compound includes fluorophenyl and thiophenyl groups, which may confer interesting electronic and optical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep reactions, starting from basic aromatic compounds or heterocycles. Techniques such as electrophilic fluorination, palladium-catalyzed coupling, or nucleophilic substitution reactions are commonly employed. For instance, the synthesis of fluorophenyl derivatives can be achieved via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity (Eskola et al., 2002).

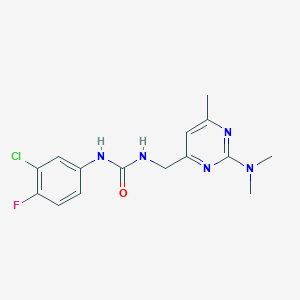

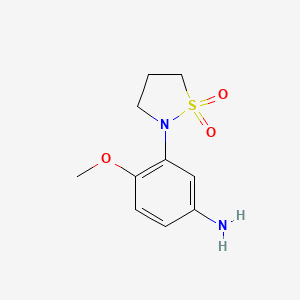

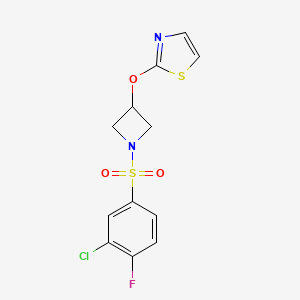

Molecular Structure Analysis

The molecular structure of compounds like N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can be elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. These analyses provide insights into the conformation, stereochemistry, and electronic distribution within the molecule, which are crucial for understanding its reactivity and properties (Huang et al., 2021).

Scientific Research Applications

Enhancing Electrochromic Properties

A study focused on copolymerization involving a compound with structural similarities to N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide showed that electrochromic properties of conducting polymers can be enhanced. Copolymers synthesized in this research exhibited a range of colors in their oxidized and neutral states, indicating potential applications in electrochromic devices and smart windows (Türkarslan et al., 2007).

Anticoccidial Agents

Research into 2,3-diarylpyrrole inhibitors, which share a structural motif with the compound , revealed their efficacy as novel anticoccidial agents. These inhibitors target the cGMP-dependent protein kinase in parasites, presenting a new approach to controlling coccidiosis in poultry (Biftu et al., 2005).

Antibacterial Applications

A study on pyridonecarboxylic acids, which are structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, demonstrated significant antibacterial activity. These compounds, particularly those with certain substituents, showed improved efficacy compared to known antibiotics like enoxacin, suggesting potential applications in treating bacterial infections (Egawa et al., 1984).

DNA/Protein Interaction Studies

Research involving N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide, a compound with similarities to N1-(3-fluoro-4-methylphenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, explored its interaction with DNA and proteins. The findings indicated that such compounds could selectively bind to DNA and proteins, leading to DNA cleavage without external agents and alterations in protein structure. These interactions suggest potential applications in molecular biology and cancer therapy (Muralisankar et al., 2016).

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-13-4-5-15(10-16(13)20)22-19(25)18(24)21-11-17(14-6-9-26-12-14)23-7-2-3-8-23/h4-6,9-10,12,17H,2-3,7-8,11H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOYHDLYOKDFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)